REACTION_SMILES
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[CH3:2][N:3]([C:4]1([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:5][CH2:6][C:7]2([O:8][CH2:11][CH2:10][O:9]2)[CH2:12][CH2:13]1)[CH3:20].[ClH:1].[OH2:21]>>[CH3:2][N:3]([C:4]1([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH2:5][CH2:6][C:7](=[O:8])[CH2:12][CH2:13]1)[CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1(c2ccccc2)CCC2(CC1)OCCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)C1(c2ccccc2)CCC(=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |